SPDB

Catalog No.
S543655
CAS No.
115088-06-7
M.F
C13H14N2O4S2
M. Wt
326.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SPDB

CAS Number

115088-06-7

Product Name

SPDB

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(pyridin-2-yldisulfanyl)butanoate

Molecular Formula

C13H14N2O4S2

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C13H14N2O4S2/c16-11-6-7-12(17)15(11)19-13(18)5-3-9-20-21-10-4-1-2-8-14-10/h1-2,4,8H,3,5-7,9H2

InChI Key

JSHOVKSMJRQOGY-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCCSSC2=CC=CC=N2

Solubility

Soluble in DMSO

Synonyms

SPDB, SPDB disulfide heterobifunctional cross-linker.

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCSSC2=CC=CC=N2

Description

The exact mass of the compound N-Succinimidyl 4-(2-pyridyldithio)butanoate is 326.0395 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Succinimides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SPDB, also known as ADC-L-048, is a bifunctional linker used primarily in the field of antibody-drug conjugates (ADCs) [, ]. ADCs are a class of biopharmaceutical drugs that combine a monoclonal antibody with a cytotoxic payload. The antibody component targets specific cancer cells, while the cytotoxic payload delivers a cell-killing agent [].

Function of SPDB in ADCs

SPDB functions as a crucial bridge between the antibody and the cytotoxic drug in ADCs. It has two key functional groups:

  • N-Succinimidyl (NHS) ester: This group reacts with the primary amines present on antibodies, forming a stable amide bond [, ].
  • Pyridyldithiol: This group can be used to attach the cytotoxic payload through various chemistries, such as disulfide bond formation [, ].

The use of SPDB offers several advantages in ADC development:

  • Site-specific conjugation: The NHS ester group reacts selectively with primary amines, leading to a more homogeneous ADC population with defined drug-to-abundance ratio (DAR) [].
  • Stability: The amide bond formed between SPDB and the antibody is stable under physiological conditions [].
  • Versatility: The pyridyldithiol group allows conjugation with various cytotoxic payloads using different chemistries [].

N-Succinimidyl 4-(2-pyridyldithio)butanoate, commonly referred to as SPDB, is a chemical compound utilized primarily in bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs). It features a unique structure that includes a succinimidyl ester and a pyridyldithio moiety, which allows for selective conjugation to biomolecules. The molecular formula of SPDB is C13H14N2O4S2, with a molecular weight of approximately 306.39 g/mol .

SPDB is characterized by its ability to form stable thioether bonds upon reaction with thiol-containing compounds, making it an effective linker in various biochemical applications. Its design facilitates the release of the drug payload in the presence of glutathione, a common reducing agent found in cells, thus enhancing the specificity and efficacy of ADCs .

SPDB does not have a direct mechanism of action itself. However, it plays a critical role in the mechanism of action of ADCs. After the ADC is delivered to the target cancer cells via the antibody, the linker can be cleaved under specific conditions, releasing the cytotoxic drug in the vicinity of the tumor cells []. This targeted delivery of the drug enhances its potency and reduces side effects on healthy tissues.

  • Conjugation Reaction: SPDB reacts with thiol groups on proteins or peptides to form stable thioether bonds. This reaction is facilitated by the electrophilic nature of the succinimidyl ester.
  • Reduction Reaction: In the presence of reducing agents like glutathione, SPDB can be cleaved to release the attached drug payload. This property is particularly useful in targeted drug delivery systems where controlled release is desired .
  • Hydrolysis: Under certain conditions, SPDB can hydrolyze, leading to the formation of free succinimide and other byproducts. This reaction can affect the stability and efficacy of conjugated drugs if not properly managed .

SPDB exhibits significant biological activity due to its role as a linker in ADCs. The biological activity is largely dependent on the drug component attached via SPDB. When used in ADC formulations, it allows for targeted delivery of cytotoxic agents directly to cancer cells, minimizing systemic toxicity and enhancing therapeutic efficacy .

Furthermore, studies have shown that compounds linked through SPDB can effectively induce apoptosis in targeted cancer cells while sparing normal tissues, highlighting its potential for use in cancer therapeutics .

The synthesis of SPDB typically involves several steps:

  • Preparation of 4-(2-pyridyldithio)butanoic acid: This compound is synthesized through a series of reactions involving pyridine derivatives and thiol reagents.
  • Formation of Succinimidyl Ester: The carboxylic acid group from 4-(2-pyridyldithio)butanoic acid is activated by converting it into a succinimidyl ester using N-hydroxysuccinimide (NHS) and coupling reagents such as DCC (dicyclohexylcarbodiimide).
  • Purification: The final product is purified using chromatography techniques to ensure high purity and yield .

SPDB has several notable applications:

  • Antibody-Drug Conjugates: As a linker in ADCs, SPDB enables the targeted delivery of cytotoxic drugs to cancer cells.
  • Bioconjugation: It is used for labeling proteins and peptides with drugs or imaging agents for research and therapeutic purposes.
  • Diagnostics: SPDB-linked compounds can be utilized in diagnostic assays due to their ability to selectively bind to specific biomolecules .

Interaction studies involving SPDB focus on its reactivity with various thiol-containing biomolecules. These studies are crucial for understanding how effectively SPDB can be used in bioconjugation processes. Key findings include:

  • SPDB shows high specificity towards free thiols, allowing for efficient conjugation without significant side reactions.
  • The cleavage kinetics of SPDB-linked drugs have been investigated under physiological conditions, demonstrating that the linker can be designed for controlled release based on glutathione concentrations in different tissues .

SPDB shares structural and functional similarities with several other compounds used in bioconjugation and drug delivery systems. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Characteristics
N-Succinimidyl 3-(2-pyridyldithio)propionateSimilar pyridyldithio moietyShorter linker length may affect drug release rates
Maleimide-based linkersContains maleimide group for thiol conjugationTypically more stable but less selective than SPDB
Sulfo-SPDBSulfonated version of SPDBIncreased solubility in aqueous environments

SPDB's unique feature lies in its glutathione-cleavable mechanism which allows for targeted drug release specifically within tumor microenvironments where glutathione levels are elevated . This specificity enhances its utility over other linkers that may not offer such controlled release profiles.

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1

Hydrogen Bond Acceptor Count

7

Exact Mass

326.03949928 g/mol

Monoisotopic Mass

326.03949928 g/mol

Heavy Atom Count

21

Appearance

Colorless liquid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FAX2C2TAW1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15
1: Sun X, Ponte JF, Yoder NC, Laleau R, Coccia J, Lanieri L, Qiu Q, Wu R, Hong E, Bogalhas M, Wang L, Dong L, Setiady Y, Maloney EK, Ab O, Zhang X, Pinkas J, Keating TA, Chari R, Erickson HK, Lambert JM. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates. Bioconjug Chem. 2017 May 17;28(5):1371-1381. doi: 10.1021/acs.bioconjchem.7b00062. Epub 2017 Apr 13. PubMed PMID: 28388844.
2: Liu R, Chen X, Dushime J, Bogalhas M, Lazar AC, Ryll T, Wang L. The impact of trisulfide modification of antibodies on the properties of antibody-drug conjugates manufactured using thiol chemistry. MAbs. 2017 Apr;9(3):490-497. doi: 10.1080/19420862.2017.1285478. Epub 2017 Jan 31. PubMed PMID: 28136017; PubMed Central PMCID: PMC5384800.
3: Jett JD, Boley AM, Girotti M, Shah A, Lodge DJ, Morilak DA. Antidepressant-like cognitive and behavioral effects of acute ketamine administration associated with plasticity in the ventral hippocampus to medial prefrontal cortex pathway. Psychopharmacology (Berl). 2015 Sep;232(17):3123-33. doi: 10.1007/s00213-015-3957-3. Epub 2015 May 20. PubMed PMID: 25986748; PubMed Central PMCID: PMC4536154.
4: Ab O, Whiteman KR, Bartle LM, Sun X, Singh R, Tavares D, LaBelle A, Payne G, Lutz RJ, Pinkas J, Goldmacher VS, Chittenden T, Lambert JM. IMGN853, a Folate Receptor-α (FRα)-Targeting Antibody-Drug Conjugate, Exhibits Potent Targeted Antitumor Activity against FRα-Expressing Tumors. Mol Cancer Ther. 2015 Jul;14(7):1605-13. doi: 10.1158/1535-7163.MCT-14-1095. Epub 2015 Apr 22. PubMed PMID: 25904506.
5: Hong EE, Erickson H, Lutz RJ, Whiteman KR, Jones G, Kovtun Y, Blanc V, Lambert JM. Design of Coltuximab Ravtansine, a CD19-Targeting Antibody-Drug Conjugate (ADC) for the Treatment of B-Cell Malignancies: Structure-Activity Relationships and Preclinical Evaluation. Mol Pharm. 2015 Jun 1;12(6):1703-16. doi: 10.1021/acs.molpharmaceut.5b00175. Epub 2015 Apr 27. PubMed PMID: 25856201.
6: Salomon PL, Singh R. Sensitive ELISA Method for the Measurement of Catabolites of Antibody-Drug Conjugates (ADCs) in Target Cancer Cells. Mol Pharm. 2015 Jun 1;12(6):1752-61. doi: 10.1021/acs.molpharmaceut.5b00028. Epub 2015 Mar 17. PubMed PMID: 25738394.
7: Goldmacher VS, Amphlett G, Wang L, Lazar AC. Statistics of the distribution of the abundance of molecules with various drug loads in maytansinoid antibody-drug conjugates. Mol Pharm. 2015 Jun 1;12(6):1738-44. doi: 10.1021/mp5007536. Epub 2015 Feb 17. PubMed PMID: 25635630.
8: Ahmed MU, Hossain MM, Safavieh M, Wong YL, Abd Rahman I, Zourob M, Tamiya E. Toward the development of smart and low cost point-of-care biosensors based on screen printed electrodes. Crit Rev Biotechnol. 2016;36(3):495-505. doi: 10.3109/07388551.2014.992387. Epub 2015 Jan 12. Review. PubMed PMID: 25578718.
9: Yera ER, Cleves AE, Jain AN. Prediction of off-target drug effects through data fusion. Pac Symp Biocomput. 2014:160-71. PubMed PMID: 24297543; PubMed Central PMCID: PMC3897331.
10: Raufi A, Ebrahim AS, Al-Katib A. Targeting CD19 in B-cell lymphoma: emerging role of SAR3419. Cancer Manag Res. 2013 Aug 27;5:225-33. doi: 10.2147/CMAR.S45957. eCollection 2013. Review. PubMed PMID: 24023523; PubMed Central PMCID: PMC3767487.
11: Pascual MH, Verdier P, Malette P, Mnich J, Ozoux ML. Validation of an immunoassay to selectively quantify the naked antibody of a new Antibody Drug Conjugate--SAR566658--for pharmacokinetic interpretation improvement. J Immunol Methods. 2013 Oct 31;396(1-2):140-6. doi: 10.1016/j.jim.2013.06.012. Epub 2013 Jul 24. PubMed PMID: 23892158.
12: Elkins K, Zheng B, Go M, Slaga D, Du C, Scales SJ, Yu SF, McBride J, de Tute R, Rawstron A, Jack AS, Ebens A, Polson AG. FcRL5 as a target of antibody-drug conjugates for the treatment of multiple myeloma. Mol Cancer Ther. 2012 Oct;11(10):2222-32. doi: 10.1158/1535-7163.MCT-12-0087. Epub 2012 Jul 17. PubMed PMID: 22807577.
13: Lai JS, Cheng CW, Sung TY, Hsu WL. Computational comparative study of tuberculosis proteomes using a model learned from signal peptide structures. PLoS One. 2012;7(4):e35018. doi: 10.1371/journal.pone.0035018. Epub 2012 Apr 9. PubMed PMID: 22496884; PubMed Central PMCID: PMC3322152.
14: Zhao RY, Wilhelm SD, Audette C, Jones G, Leece BA, Lazar AC, Goldmacher VS, Singh R, Kovtun Y, Widdison WC, Lambert JM, Chari RV. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates. J Med Chem. 2011 May 26;54(10):3606-23. doi: 10.1021/jm2002958. Epub 2011 May 4. PubMed PMID: 21517041.
15: Kelly RK, Olson DL, Sun Y, Wen D, Wortham KA, Antognetti G, Cheung AE, Orozco OE, Yang L, Bailly V, Sanicola M. An antibody-cytotoxic conjugate, BIIB015, is a new targeted therapy for Cripto positive tumours. Eur J Cancer. 2011 Jul;47(11):1736-46. doi: 10.1016/j.ejca.2011.02.023. Epub 2011 Mar 31. PubMed PMID: 21458984.
16: Kellogg BA, Garrett L, Kovtun Y, Lai KC, Leece B, Miller M, Payne G, Steeves R, Whiteman KR, Widdison W, Xie H, Singh R, Chari RV, Lambert JM, Lutz RJ. Disulfide-linked antibody-maytansinoid conjugates: optimization of in vivo activity by varying the steric hindrance at carbon atoms adjacent to the disulfide linkage. Bioconjug Chem. 2011 Apr 20;22(4):717-27. doi: 10.1021/bc100480a. Epub 2011 Mar 22. PubMed PMID: 21425776.
17: Sun X, Widdison W, Mayo M, Wilhelm S, Leece B, Chari R, Singh R, Erickson H. Design of antibody-maytansinoid conjugates allows for efficient detoxification via liver metabolism. Bioconjug Chem. 2011 Apr 20;22(4):728-35. doi: 10.1021/bc100498q. Epub 2011 Mar 10. PubMed PMID: 21391620.
18: Frankel MB, Wojcik BM, DeDent AC, Missiakas DM, Schneewind O. ABI domain-containing proteins contribute to surface protein display and cell division in Staphylococcus aureus. Mol Microbiol. 2010 Oct;78(1):238-52. doi: 10.1111/j.1365-2958.2010.07334.x. PubMed PMID: 20923422; PubMed Central PMCID: PMC3538852.
19: Erickson HK, Widdison WC, Mayo MF, Whiteman K, Audette C, Wilhelm SD, Singh R. Tumor delivery and in vivo processing of disulfide-linked and thioether-linked antibody-maytansinoid conjugates. Bioconjug Chem. 2010 Jan;21(1):84-92. doi: 10.1021/bc900315y. PubMed PMID: 19891424.
20: Ikeda H, Hideshima T, Fulciniti M, Lutz RJ, Yasui H, Okawa Y, Kiziltepe T, Vallet S, Pozzi S, Santo L, Perrone G, Tai YT, Cirstea D, Raje NS, Uherek C, Dälken B, Aigner S, Osterroth F, Munshi N, Richardson P, Anderson KC. The monoclonal antibody nBT062 conjugated to cytotoxic Maytansinoids has selective cytotoxicity against CD138-positive multiple myeloma cells in vitro and in vivo. Clin Cancer Res. 2009 Jun 15;15(12):4028-37. doi: 10.1158/1078-0432.CCR-08-2867. Epub 2009 Jun 9. PubMed PMID: 19509164.

Explore Compound Types